![molecular formula C15H18N4O2 B1403988 tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1395493-04-5](/img/structure/B1403988.png)

tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Overview

Description

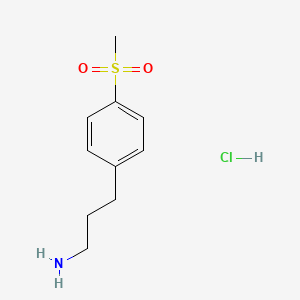

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The tert-butyl group is a common substituent in organic chemistry, known for its steric bulk. The pyridin-2-yl group is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring and a tert-butyl group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, reduction, and oxidation . The reactivity of this specific compound would be influenced by the tert-butyl and pyridin-2-yl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, melting point, boiling point, and stability can be predicted based on the functional groups present in the molecule .Scientific Research Applications

Antifungal Applications

This compound has shown potential in the development of new antifungal agents. A derivative of this compound, referred to as Probe II, demonstrated significant antifungal activity against various Candida species, including multidrug-resistant strains . The compound was effective in inhibiting the formation of ergosterol, a key component of fungal cell membranes, suggesting its utility in treating fungal infections.

Asymmetric Catalysis

The tert-butyl ester group within the compound’s structure can be utilized in asymmetric catalysis. This application is particularly relevant in the synthesis of enantiomerically pure substances, which are crucial in the pharmaceutical industry for their enhanced efficacy and reduced side effects .

Ligand Synthesis

The pyridin-2-yl moiety of the compound serves as a building block for the synthesis of ligands used in coordination chemistry. These ligands can chelate metal ions, forming complexes that are useful in various catalytic and material science applications .

Organic Synthesis Intermediates

Due to its reactive sites, this compound can act as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its versatility can lead to the development of novel synthetic pathways for pharmaceuticals and other biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, the compound’s core structure can be modified to create derivatives with potential therapeutic effects. Its scaffold is amenable to structural modifications, which can be exploited to discover new drugs with improved pharmacological profiles .

Mechanism of Action

Target of Action

The primary target of this compound, also known as “2-Pyridin-2-yl-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester”, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by binding to its active site . This binding inhibits the enzyme’s function, leading to a disruption in the biosynthesis of ergosterol . The inhibition of ergosterol synthesis results in changes in the fungal cell membrane’s structure and function, leading to cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to increased membrane fluidity and permeability, ultimately resulting in fungal cell death .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were analyzed in silico . The ADMET analysis suggests that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp .

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 2-pyridin-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)18-8-11-9-19(17-12(11)10-18)13-6-4-5-7-16-13/h4-7,9H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNXMJXYNONWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856744 | |

| Record name | tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1395493-04-5 | |

| Record name | tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)

![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)

![1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B1403919.png)

![2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene](/img/structure/B1403920.png)

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)